molecular formula C10H18O2 B076345 1-Cyclohexylethyl acetate CAS No. 13487-27-9

1-Cyclohexylethyl acetate

Cat. No. B076345
Key on ui cas rn: 13487-27-9
M. Wt: 170.25 g/mol
InChI Key: JAVZALBKNIHSLL-UHFFFAOYSA-N
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Patent
US07594594B2

Procedure details

1-cyclohexylethan-1-yl acetate; 1-cyclohexylethan-1-ol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]([CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)[CH3:6])(=[O:3])[CH3:2].[CH:13]1(C(O)C)CCCC[CH2:14]1>>[C:1]([O:4][CH:5]([CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)[CH3:6])(=[O:3])[CH2:2][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)(=O)OC(C)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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